N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-benzylpiperidin-4-yl)methyl]ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety and a piperidine ring, which are known for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzodioxole and piperidine intermediates. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine structure.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Contains a similar benzodioxole structure but with a different functional group.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide is unique due to its combination of the benzodioxole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-22(23(28)25-14-19-6-7-20-21(12-19)30-16-29-20)24-13-17-8-10-26(11-9-17)15-18-4-2-1-3-5-18/h1-7,12,17H,8-11,13-16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWMVSXRWLOAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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